Ethane-1,2-diol;nonanedioic acid
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Overview
Description
Ethane-1,2-diol, also known as ethylene glycol, is a colorless, odorless, and viscous liquid with the chemical formula C₂H₆O₂. It is widely used in various industrial applications, including as an antifreeze agent and a precursor to polymers. Nonanedioic acid, also known as azelaic acid, is a dicarboxylic acid with the chemical formula C₉H₁₆O₄. It is used in the production of polymers, plasticizers, and as an ingredient in skincare products. The combination of ethane-1,2-diol and nonanedioic acid can form polyesters, which have applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol under acidic or neutral conditions . The reaction can be catalyzed by acids or bases, but the highest yields are obtained at acidic or neutral pH with an excess of water .
Nonanedioic acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage . The reaction involves the use of ozone and hydrogen peroxide under controlled conditions to yield nonanedioic acid.
Industrial Production Methods
Ethane-1,2-diol is industrially produced by the hydration of ethylene oxide. The process involves the reaction of ethylene oxide with water in the presence of a catalyst, typically sulfuric acid, at elevated temperatures and pressures . This method is widely used due to its efficiency and high yield.
Nonanedioic acid is produced industrially through the oxidation of oleic acid. The process involves the use of ozone and hydrogen peroxide, followed by purification steps to obtain high-purity nonanedioic acid .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form ethanedioic acid (oxalic acid) and further to carbon dioxide and water . Common reagents for oxidation include potassium permanganate and nitric acid .
Nonanedioic acid can undergo esterification reactions with alcohols to form esters, which are used in the production of plasticizers and polymers . It can also participate in condensation reactions to form polyesters .
Common Reagents and Conditions
Oxidation of Ethane-1,2-diol: Potassium permanganate, nitric acid.
Esterification of Nonanedioic Acid: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Major Products
Oxidation of Ethane-1,2-diol: Ethanedioic acid (oxalic acid), carbon dioxide, water.
Esterification of Nonanedioic Acid: Esters (e.g., dimethyl azelate), polyesters.
Scientific Research Applications
Ethane-1,2-diol and nonanedioic acid have numerous applications in scientific research and industry. Ethane-1,2-diol is used as a coolant, antifreeze, and in the synthesis of polymers and pharmaceuticals . It also serves as a cryoprotectant in biological research .
Nonanedioic acid is used in the production of polymers, plasticizers, and as an ingredient in skincare products due to its antimicrobial properties . It is also used in the synthesis of specialty chemicals and as a building block for various industrial applications .
Mechanism of Action
Ethane-1,2-diol exerts its effects primarily through its ability to form hydrogen bonds with water and other molecules. This property makes it an effective antifreeze and coolant . In biological systems, ethane-1,2-diol can be metabolized to glycolic acid, glyoxylic acid, and oxalic acid, which can cause metabolic acidosis and renal damage in cases of poisoning .
Nonanedioic acid acts as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi . It also inhibits the production of sebum, making it effective in the treatment of acne .
Comparison with Similar Compounds
Ethane-1,2-diol is similar to other diols, such as propylene glycol and diethylene glycol . it is more toxic than propylene glycol and has a higher boiling point than diethylene glycol . Nonanedioic acid is similar to other dicarboxylic acids, such as sebacic acid and adipic acid . It has a longer carbon chain than adipic acid, which gives it different physical properties and applications .
List of Similar Compounds
Diols: Propylene glycol, diethylene glycol, triethylene glycol.
Dicarboxylic Acids: Sebacic acid, adipic acid.
Properties
CAS No. |
85895-64-3 |
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Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethane-1,2-diol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H6O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);3-4H,1-2H2 |
InChI Key |
HPXYFPBBKMWIFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)O |
Related CAS |
26760-99-6 |
Origin of Product |
United States |
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